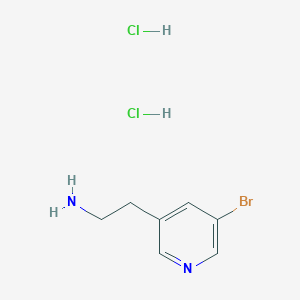
2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride
Vue d'ensemble
Description
2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethylamine group at the 2-position The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the ethylamine group. One common method involves the bromination of 3-pyridyl ethylamine using bromine or a brominating agent under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The bromination step is followed by the addition of ethylamine under controlled conditions. The final product is then purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas atmosphere.
Major Products
Substitution: Formation of 2-(5-substituted-pyridin-3-yl)-ethylamine derivatives.
Oxidation: Formation of 2-(5-Bromo-pyridin-3-yl)-ethylamine N-oxide.
Reduction: Formation of 2-(5-Bromo-piperidin-3-yl)-ethylamine.
Applications De Recherche Scientifique
2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethylamine group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-hydrazineylpyridine dihydrochloride: Similar in structure but contains a hydrazine group instead of an ethylamine group.
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide: Contains a propionamide group instead of an ethylamine group.
Uniqueness
2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
2-(5-bromopyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c8-7-3-6(1-2-9)4-10-5-7;;/h3-5H,1-2,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOFBWMQHXWFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381090.png)
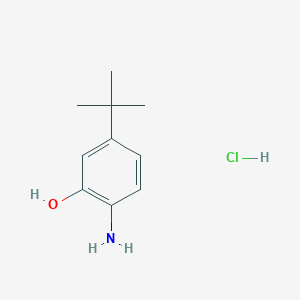
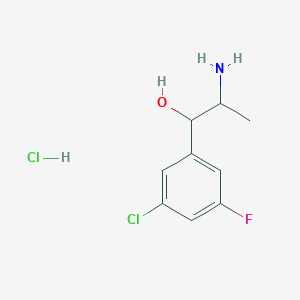
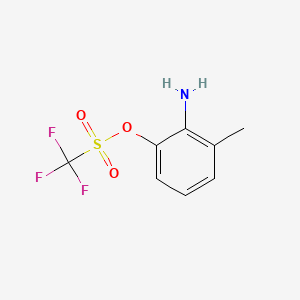

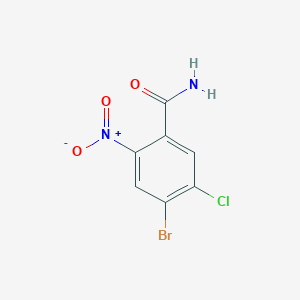
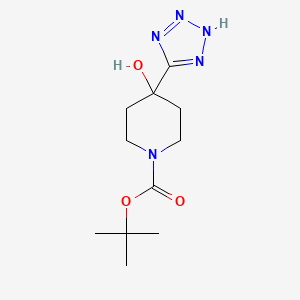
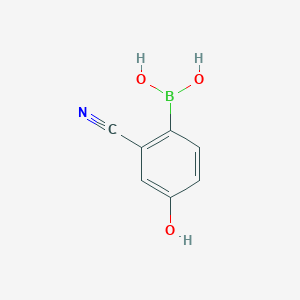
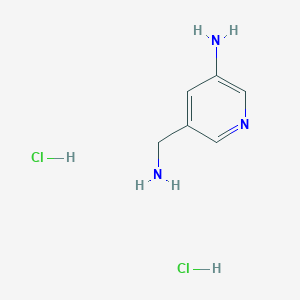
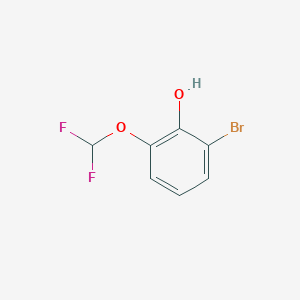
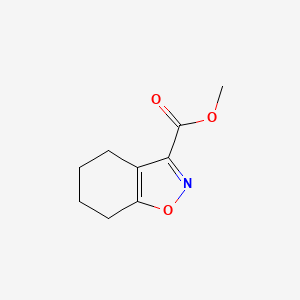
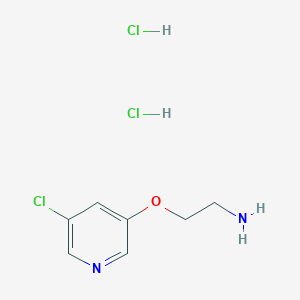
![4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride](/img/structure/B1381110.png)
